molecular formula C18H22N4O2S B12216384 (2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide

(2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide

Cat. No.: B12216384
M. Wt: 358.5 g/mol
InChI Key: JWVVEBGZZJVCBI-VBKFSLOCSA-N
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Description

    Reactants: 2-acetylbenzothiazole and piperidine

    Conditions: Reflux in ethanol

    Product: N-(benzothiazol-2-yl)piperidine

  • Step 3: Formation of Enamide Moiety

      Reactants: N-(benzothiazol-2-yl)piperidine and acryloyl chloride

      Conditions: Stirring at room temperature in the presence of a base such as triethylamine

      Product: (2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

    Properties

    Molecular Formula

    C18H22N4O2S

    Molecular Weight

    358.5 g/mol

    IUPAC Name

    (Z)-2-acetyl-N-(1,3-benzothiazol-2-yl)-3-piperidin-1-ylbut-2-enehydrazide

    InChI

    InChI=1S/C18H22N4O2S/c1-12(21-10-6-3-7-11-21)16(13(2)23)17(24)22(19)18-20-14-8-4-5-9-15(14)25-18/h4-5,8-9H,3,6-7,10-11,19H2,1-2H3/b16-12-

    InChI Key

    JWVVEBGZZJVCBI-VBKFSLOCSA-N

    Isomeric SMILES

    C/C(=C(\C(=O)C)/C(=O)N(C1=NC2=CC=CC=C2S1)N)/N3CCCCC3

    Canonical SMILES

    CC(=C(C(=O)C)C(=O)N(C1=NC2=CC=CC=C2S1)N)N3CCCCC3

    Origin of Product

    United States

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of (2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the piperidine ring and the enamide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

    • Step 1: Synthesis of Benzothiazole Ring

        Reactants: 2-aminothiophenol and acetic anhydride

        Conditions: Reflux in the presence of a base such as sodium acetate

        Product: 2-acetylbenzothiazole

    Chemical Reactions Analysis

    Types of Reactions

    (2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

      Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

      Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide in acidic medium

      Reduction: Sodium borohydride in methanol

      Substitution: Nucleophiles like amines or thiols in the presence of a base

    Major Products Formed

      Oxidation: Oxidized derivatives with additional oxygen atoms

      Reduction: Reduced derivatives with hydrogen atoms added

      Substitution: Substituted derivatives with new functional groups

    Scientific Research Applications

    (2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide has several scientific research applications:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

      Industry: Utilized in the development of new materials with specific properties.

    Mechanism of Action

    The mechanism of action of (2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

      (2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide: can be compared with other benzothiazole derivatives such as:

    Uniqueness

    The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

    Biological Activity

    (2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

    Chemical Structure and Properties

    The compound can be structurally represented as follows:

    • Chemical Formula : C15H17N3O2S
    • Molecular Weight : 305.38 g/mol

    The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer properties.

    Research indicates that benzothiazole derivatives exhibit a variety of mechanisms through which they exert their biological effects:

    • Inhibition of Kinases : Many benzothiazole compounds have been shown to inhibit key kinases involved in cancer progression, such as:
      • CSF1R Kinase : Demonstrates potent inhibitory activity with an IC50 value as low as 1.4 nM, indicating strong potential for tumor suppression .
      • EGFR Kinase : Some derivatives exhibit moderate to high inhibition against EGFR, with IC50 values ranging from 54.0 nM to 96 nM .
    • Induction of Apoptosis : Compounds related to benzothiazole have been reported to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspases .
    • Anti-inflammatory Effects : Certain derivatives also show anti-inflammatory properties, which may contribute to their overall therapeutic effects in cancer treatment.

    Biological Activity Data

    The following table summarizes key biological activities associated with this compound and related compounds:

    Activity TypeMechanism/TargetIC50 ValueReference
    CSF1R InhibitionTyrosine Kinase1.4 nM
    EGFR InhibitionTyrosine Kinase54.0 - 96.0 nM
    AntiproliferativeVarious Cancer Cell Lines10.34 - 12.14 μM
    Induction of ApoptosisMitochondrial PathwayNot specified
    Anti-inflammatoryCytokine ModulationNot specifiedGeneral Knowledge

    Case Studies

    Several studies have highlighted the efficacy of benzothiazole derivatives in preclinical models:

    • Xenograft Models : In studies using PANC02 tumor models, treatment with compounds similar to this compound resulted in significant tumor size reduction and decreased macrophage infiltration .
    • Cell Line Studies : Compounds derived from the benzothiazole scaffold demonstrated selective cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating effective antiproliferative activity .

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